(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine

Description

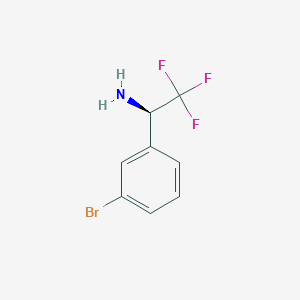

(1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine is a chiral amine featuring a 3-bromophenyl group attached to a trifluoroethylamine backbone. The (1R) configuration denotes the stereochemistry at the chiral carbon, which is critical for its biological interactions. This compound is part of a broader class of fluorinated amines, which are widely utilized in pharmaceuticals due to fluorine’s ability to enhance metabolic stability, lipophilicity, and binding affinity .

Properties

IUPAC Name |

(1R)-1-(3-bromophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOABZOPYZNWCX-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-bromophenylacetic acid.

Formation of Intermediate: The 3-bromophenylacetic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.

Amidation Reaction: The acid chloride is reacted with 2,2,2-trifluoroethylamine under controlled conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific solvents can also play a crucial role in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives with altered functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under appropriate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

- Substituted derivatives of (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine.

- Oxidized products such as corresponding oxides.

- Reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound is utilized for its potential pharmacological properties. The trifluoroethylamine group enhances the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development.

- Antidepressant Activity : Research indicates that derivatives of trifluoroethylamines exhibit antidepressant-like effects in animal models. The presence of bromine on the phenyl ring may enhance these effects through specific receptor interactions.

- Anticancer Potential : Some studies have suggested that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. The trifluoromethyl group is known to increase the potency of certain anticancer agents.

Case Study: Synthesis of Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various derivatives of trifluoroethylamines, including (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine. These derivatives were tested for their binding affinity to serotonin receptors, showing promising results that warrant further investigation into their use as antidepressants .

Analytical Chemistry

Use in Chromatography

This compound has been employed in chromatographic methods for the detection and quantification of pharmaceutical residues in environmental samples.

- Headspace Sampling : A method using headspace generation and in situ derivatization with this compound has been optimized for determining ibuprofen residues in water samples. This technique allows for sensitive detection of trace amounts of pharmaceuticals .

Material Science

Fluorinated Materials

The presence of fluorine atoms in this compound contributes to its utility in materials science.

- Polymer Chemistry : Fluorinated compounds are known for their unique properties such as chemical resistance and thermal stability. This compound can be used as a building block for synthesizing fluorinated polymers that find applications in coatings and adhesives.

Data Table: Applications Overview

Mechanism of Action

The mechanism by which (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine exerts its effects involves its interaction with specific molecular targets. The trifluoroethylamine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair: (1R) vs. (1S) Configurations

The (1S)-enantiomer, (1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine , is a direct stereoisomer of the target compound. Enantiomers often exhibit divergent biological activities due to chiral recognition in biological systems. For example:

- Physicochemical Properties : Both enantiomers share identical melting points and solubility but differ in optical rotation.

| Property | (1R)-Isomer | (1S)-Isomer | Reference |

|---|---|---|---|

| Optical Rotation (α) | +Value (R-configuration) | -Value (S-configuration) | |

| Bioactivity | Pending experimental data | Pending experimental data | — |

The hydrochloride salt of the (S)-enantiomer (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is commercially available, highlighting its relevance in drug formulation for improved stability .

Halogen-Substituted Analogs

a. (R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethylamine

- Structural Difference : Adds a trifluoromethyl group at the 5-position of the phenyl ring.

- Impact : The electron-withdrawing -CF₃ group increases lipophilicity and may enhance receptor binding affinity. This modification could improve blood-brain barrier penetration in CNS drug candidates .

b. (1R)-1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethylamine

- Structural Difference : Replaces bromine with chlorine and adds fluorine at the 4-position.

- Impact : Chlorine’s larger atomic radius may alter steric interactions, while fluorine’s electronegativity modulates electronic properties. Such changes could influence metabolic stability or off-target effects .

Simplified Backbone: 2,2,2-Trifluoroethylamine

Cytotoxic Enone Derivatives ()

These enones exhibit cytotoxic properties, suggesting that the bromophenyl group may contribute to bioactivity. However, the amine functionality in the target compound likely alters its mechanism of action compared to enones .

Biological Activity

The compound (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine (CAS number: 843608-54-8) is a fluorinated amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₇BrF₃N

- Molar Mass : 254.05 g/mol

- Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C

The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly impact their biological activity.

Pharmacological Effects

-

Anticancer Activity :

- Trifluoromethylated compounds have been associated with anticancer properties. Studies indicate that such modifications can enhance the binding affinity to target proteins involved in cancer progression .

- A notable study demonstrated that fluorinated amines exhibit potent inhibitory effects on certain proteases, which are crucial for tumor growth and metastasis .

- Neuropharmacological Effects :

- Antimicrobial Activity :

The biological activity of this compound can be attributed to several mechanisms:

- Electrostatic Interactions : The highly polarized C-F bond in trifluoromethyl groups enhances interactions with biological macromolecules, increasing binding affinity and selectivity towards targets .

- Lipophilicity : The introduction of trifluoromethyl groups increases the lipophilicity of the compound, facilitating better membrane permeability and bioavailability .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering physiological responses and disease processes .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of trifluoromethylated compounds for their anticancer activity. Results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents highlighted the potential of trifluoromethylated amines in mitigating neurodegenerative processes. The study found that these compounds could reduce oxidative stress markers and inflammation in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .

Study 3: Antimicrobial Properties

A comparative analysis of antimicrobial efficacy revealed that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of essential metabolic functions within bacterial cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1R)-1-(3-Bromophenyl)-2,2,2-trifluoroethylamine, and how do reaction conditions influence enantiomeric purity?

- Methodology :

- Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to induce stereoselectivity during the formation of the amine group.

- Reductive Amination : React 3-bromophenyl trifluoromethyl ketone with a chiral amine precursor under hydrogenation conditions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Grignard Addition : Introduce the trifluoroethyl group via a Grignard reagent (e.g., CF₃CH₂MgBr) to a 3-bromophenyl aldehyde, followed by stereoselective amination. Optimize solvent polarity (THF vs. ether) to control reaction kinetics and ee .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodology :

- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-simulated spectra for the R-enantiomer .

- NMR Chiral Shift Reagents : Use Eu(hfc)₃ to induce splitting in ¹⁹F NMR signals, confirming enantiopurity .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

- Methodology :

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 70:30) to separate diastereomers. Add 0.1% triethylamine to mitigate amine adsorption .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between enantiomers. Monitor purity via melting point analysis (mp ~112–115°C for related compounds) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromophenyl and trifluoroethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Buchwald-Hartwig Amination : Compare catalytic efficiency (Pd₂(dba)₃ vs. XPhos-Pd-G3) when coupling with aryl halides. The electron-withdrawing trifluoroethyl group slows oxidative addition but stabilizes intermediates .

- Suzuki-Miyaura Coupling : Use DFT calculations to assess the bromophenyl group’s steric hindrance on transmetallation steps. Validate with kinetic studies (e.g., variable-temperature NMR) .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., receptor binding vs. cellular assays)?

- Methodology :

- Dose-Response Reproducibility : Test activity across multiple cell lines (HEK293, CHO) and receptor isoforms. Use statistical tools (ANOVA, p-value <0.05) to identify outliers .

- Metabolite Profiling : Perform LC-MS to detect in situ degradation products (e.g., debromination) that may skew assay results .

Q. How can computational models predict the compound’s pharmacokinetic properties, and what experimental validations are critical?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using logP values (~2.1 estimated for similar bromophenyl amines) and polar surface area (PSA <60 Ų) .

- In Vitro CYP450 Inhibition Assays : Validate predicted hepatic metabolism rates using human microsomes and LC-MS quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.